molecular formula C11H11NO2 B3033157 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- CAS No. 89651-28-5

1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-

Cat. No.: B3033157
CAS No.: 89651-28-5
M. Wt: 189.21 g/mol
InChI Key: AQPBMBBBVBDTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobenzofuranones are widely studied for their pharmacological relevance, including anti-inflammatory, antiviral, and antitumor activities .

Properties

IUPAC Name

3-(dimethylaminomethylidene)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPBMBBBVBDTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395141
Record name 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89651-28-5
Record name 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- typically involves the reaction of isobenzofuranone with dimethylamine in the presence of a suitable catalyst. One common method includes the use of transamination reactions, which are effective in creating aminomethylidene derivatives due to the presence of multiple reaction centers .

Industrial Production Methods

Industrial production of this compound often involves large-scale transamination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with the reaction temperature and pressure carefully regulated to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group enhances its reactivity, allowing it to participate in various coupling and substitution reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related isobenzofuranones:

Compound Name (CAS) Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target compound Dimethylaminomethylene Likely C₁₂H₁₃NO₂ ~207.24 (calculated) Electron-rich dimethylamino group
Thunberginol F (147666-82-8) 3,4-Dihydroxyphenylmethylene C₁₅H₁₀O₅ 270.24 Natural product; phenolic hydroxyls
3-(Diphenylamino)isobenzofuran-1(3H)-one Diphenylaminomethylene C₂₀H₁₅NO₂ 301.34 Bulky diphenylamino group
3-[(3-Chlorophenyl)methylene]- derivative (105279-24-1) 3-Chlorophenylmethylene C₁₅H₉ClO₂ 256.68 Chlorine substituent (lipophilic)
3-[[6-[2-(Dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylene]- derivative (55922-35-5) Complex benzodioxole-linked dimethylamino C₂₂H₂₃NO₆ 397.42 Extended conjugated system

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density at the methylene bridge, contrasting with electron-withdrawing groups like chlorine in or hydroxyls in .
  • Steric Considerations: Bulky substituents (e.g., diphenylamino in ) reduce molecular flexibility, whereas smaller groups (e.g., dimethylamino) may improve bioavailability.

Physicochemical and Pharmacological Properties

Predicted Properties

  • Solubility: The dimethylamino group likely improves water solubility compared to phenyl-substituted analogs (e.g., : logP ~3.5).
  • Thermal Stability: Methyl groups in dimethylamino may enhance stability relative to hydroxylated derivatives (e.g., Thunberginol F ).

Biological Activity

1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name: 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
  • CAS Number: 89651-28-5
  • Molecular Formula: C12H13NO2
  • Molecular Weight: 205.24 g/mol

Biological Activity

Antidepressant Effects:
Recent studies have highlighted the antidepressant properties of isobenzofuranone derivatives. In particular, a derivative of isobenzofuranone demonstrated significant serotonin reuptake inhibition, suggesting potential as an antidepressant. A specific compound within this class showed efficacy in improving depression-like behaviors in chronic restraint stress (CRS) models by elevating serotonin levels in the brain and enhancing synaptic protein expression .

Antimicrobial Properties:
Research has also indicated that compounds within this class exhibit antimicrobial activities. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes, leading to cell death. The structure-activity relationship (SAR) studies suggest that modifications to the dimethylamino group can enhance these properties.

The biological activity of 1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]- is primarily attributed to its interaction with neurotransmitter systems and microbial targets:

  • Serotonin Reuptake Inhibition: The compound inhibits the reuptake of serotonin (5-HT), which is crucial for mood regulation.
  • Neuroprotective Effects: It promotes neuronal recovery by increasing the expression of brain-derived neurotrophic factor (BDNF) and other synaptic proteins .
  • Antimicrobial Mechanisms: The compound may interfere with bacterial metabolism and cell wall integrity, leading to increased susceptibility to antibiotics.

Case Studies and Research Findings

  • Antidepressant Activity Study:
    • A study evaluated several isobenzofuranone derivatives for their antidepressant potential. Compound 10a exhibited significant improvement in CRS-induced depression-like behavior in mice, correlating with increased levels of neurotransmitters such as serotonin .
  • Microbial Inhibition Study:
    • A series of experiments assessed the antimicrobial activity against various pathogens. Results indicated that modifications in the chemical structure could lead to enhanced potency against Gram-positive and Gram-negative bacteria.

Data Table: Biological Activity Summary

Activity Type Compound Effect Mechanism
AntidepressantCompound 10aSignificant improvement in behaviorSerotonin reuptake inhibition
AntimicrobialVariousInhibition of bacterial growthDisruption of cell wall synthesis
NeuroprotectiveCompound 10aEnhanced neuronal recoveryIncreased BDNF and synaptic protein expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-
Reactant of Route 2
Reactant of Route 2
1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.